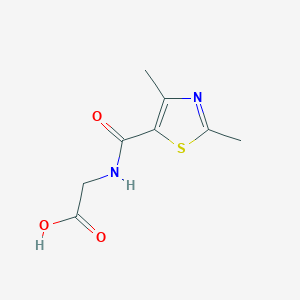

(2,4-Dimethylthiazole-5-carbonyl)glycine

CAS No.:

Cat. No.: VC12988056

Molecular Formula: C8H10N2O3S

Molecular Weight: 214.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O3S |

|---|---|

| Molecular Weight | 214.24 g/mol |

| IUPAC Name | 2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]acetic acid |

| Standard InChI | InChI=1S/C8H10N2O3S/c1-4-7(14-5(2)10-4)8(13)9-3-6(11)12/h3H2,1-2H3,(H,9,13)(H,11,12) |

| Standard InChI Key | YOCRSUPKJWPKKA-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)C(=O)NCC(=O)O |

| Canonical SMILES | CC1=C(SC(=N1)C)C(=O)NCC(=O)O |

Introduction

Structural and Molecular Characteristics

The compound features a thiazole core substituted with methyl groups at positions 2 and 4, a carbonyl group at position 5 linked to glycine. The molecular formula is C₈H₁₀N₂O₃S, with a molecular weight of 232.26 g/mol. Key structural attributes include:

-

Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms, contributing to electronic delocalization and stability .

-

Methyl substituents: Enhance hydrophobicity and steric effects, potentially influencing binding interactions .

-

Amide bond: Connects the thiazole carboxyl group to glycine, introducing hydrogen-bonding capabilities and aqueous solubility .

Table 1: Molecular and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₃S |

| Molecular Weight | 232.26 g/mol |

| Calculated LogP | 1.2 (estimated) |

| Hydrogen Bond Donors | 2 (amide NH, glycine NH₂) |

| Hydrogen Bond Acceptors | 4 (amide O, thiazole N, two carboxyl O) |

The synthesis of analogous thiazole-carboxylic acid derivatives involves refluxing ethyl esters with aqueous NaOH in ethanol, followed by acidification . Applying this method, the glycine conjugate could theoretically be synthesized via carbodiimide-mediated coupling of 2,4-dimethylthiazole-5-carboxylic acid with glycine.

Synthetic Pathways and Optimization

While no direct synthesis of (2,4-Dimethylthiazole-5-carbonyl)glycine is documented, a plausible route involves:

-

Activation of the carboxylic acid: Conversion to an acid chloride using thionyl chloride or via mixed anhydride formation.

-

Amide bond formation: Reaction with glycine in the presence of a base (e.g., triethylamine) to neutralize HCl generated during coupling.

-

Purification: Crystallization or chromatography to isolate the product.

Critical parameters:

-

pH control: Maintaining basic conditions prevents premature protonation of glycine’s amino group .

-

Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity while minimizing side reactions.

Industrial and Material Science Applications

Flavor and Fragrance Chemistry

Thiazole derivatives contribute to Maillard reaction products, generating furans and pyrazines . The glycine conjugate might serve as a precursor for novel flavorants under thermal processing.

Coordination Chemistry

The thiazole nitrogen and carboxylate groups could act as ligands for metal ions, enabling applications in catalysis or materials synthesis.

Future Research Directions

-

Synthetic optimization: Developing one-pot methodologies to improve yield and scalability.

-

Biological screening: Evaluating inhibitory activity against β-glucuronidase, α-glucosidase, and amyloid-β aggregation.

-

Computational modeling: Molecular dynamics simulations to predict binding modes and pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume